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Benazeprilat Acyl-β-D-glucuronide

Cat. No.: B1150747
M. Wt: 572.56
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation represents a crucial Phase II detoxification reaction, responsible for the elimination of a vast array of substances, including 40-70% of clinically used drugs. xcode.life This process involves the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govwikipedia.org The addition of the glucuronic acid moiety significantly increases the hydrophilicity and water solubility of the xenobiotic, making it less toxic and more easily transportable for excretion via urine or feces. xcode.lifewikipedia.org While often following a Phase I reaction like hydroxylation, glucuronidation can also be the primary metabolic pathway for some compounds. nih.gov This vital detoxification process primarily occurs in the liver, but UGT enzymes are also present in other organs such as the kidneys, intestines, and brain. xcode.lifewikipedia.org

Overview of Benazeprilat (B1667979) as an Active Metabolite of Benazepril (B1667978) and its Metabolic Fate

Benazepril is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become active. smpdb.ca Following oral administration, benazepril undergoes biotransformation, primarily in the liver, where the cleavage of its ester group converts it into its pharmacologically active form, benazeprilat. smpdb.canih.gov Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system that regulates blood pressure. smpdb.canih.gov

The metabolism of benazepril to benazeprilat is rapid, with peak plasma concentrations of benazeprilat reached within 1 to 2 hours after oral administration of benazepril. nih.govnih.gov Benazeprilat itself is then further metabolized and eliminated from the body, predominantly through renal excretion. nih.gov A key step in the metabolic journey of benazeprilat is its conjugation with glucuronic acid to form Benazeprilat Acyl-β-D-glucuronide.

Academic Research Focus on this compound as a Key Conjugate

This compound has garnered attention in academic research as a key conjugate in the metabolic pathway of benazepril. caymanchem.com Its formation exemplifies the critical role of glucuronidation in the disposition of carboxylic acid-containing drugs. Research into this specific metabolite helps to elucidate the broader mechanisms of how such drugs are processed and cleared by the body. The study of this compound contributes to our understanding of the enzymes involved, the kinetics of the conjugation reaction, and the subsequent excretion of the resulting glucuronide.

Current Research Gaps and Emerging Areas in Acyl Glucuronide Studies

Despite the importance of glucuronidation, significant research gaps remain, particularly concerning acyl glucuronides, the class of metabolites to which this compound belongs. A major area of concern and active investigation is the chemical reactivity and potential instability of acyl glucuronides. nih.govnih.govresearchgate.net This instability can lead to a phenomenon known as acyl migration, where the acyl group moves to different positions on the glucuronic acid moiety. This can result in the formation of reactive intermediates that can covalently bind to proteins, a process that has been implicated in idiosyncratic drug toxicities.

The translation of in vitro findings on acyl glucuronide stability and reactivity to predict clinical safety remains a significant challenge. nih.govnih.govresearchgate.net Current in vitro assays have not been consistently predictive of human pharmacokinetic behavior or toxicological outcomes. nih.gov Therefore, a key emerging area in acyl glucuronide research is the development of more reliable in vitro models and analytical techniques to better assess the risks associated with these metabolites. nih.govresearchgate.net

Furthermore, research is ongoing to better characterize the specific UGT isoforms responsible for the glucuronidation of various carboxylic acid drugs. While UGT1A1 and UGT2B7 have been considered important, recent studies have highlighted the contribution of other enzymes like UGT1A3, UGT2B15, and UGT2B17. nih.gov A deeper understanding of the enzymatic pathways involved in the formation of acyl glucuronides like this compound is crucial for predicting potential drug-drug interactions and inter-individual variability in drug metabolism.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C28H32N2O11 scbt.com
Molecular Weight 572.56 g/mol scbt.com
Synonyms Benazapril Glucuronide caymanchem.com
Parent Compound Benazeprilat caymanchem.com
Metabolic Pathway Glucuronidation (Phase II Biotransformation) nih.govwikipedia.org
Primary Site of Formation Liver xcode.lifewikipedia.org
Enzymes Involved UDP-glucuronosyltransferases (UGTs) nih.govwikipedia.org

Properties

Molecular Formula

C₂₈H₃₂N₂O₁₁

Molecular Weight

572.56

Origin of Product

United States

Formation and Biosynthetic Pathways of Benazeprilat Acyl β D Glucuronide

The primary pathway for the formation of Benazeprilat (B1667979) Acyl-β-D-glucuronide is through the process of glucuronidation, a major phase II metabolic reaction. researchgate.net This conjugation reaction enhances the water solubility of the parent compound, facilitating its elimination from the body. nih.gov

UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation

The enzymatic catalysis of this reaction is carried out by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govwikipedia.org These enzymes facilitate the transfer of a glucuronic acid moiety from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the carboxylic acid group of benazeprilat. researchgate.netnih.gov This process, known as carboxylic acid glucuronidation, results in the formation of an acyl glucuronide. nih.gov The reaction is a bisubstrate reaction, requiring both the aglycone (benazeprilat) and the cofactor (UDPGA). nih.gov

Enzymatic Catalysis of Carboxylic Acid Glucuronidation

The glucuronidation of carboxylic acids is a crucial metabolic pathway for many drugs and endogenous compounds. nih.gov The UGT enzymes, located primarily in the endoplasmic reticulum of liver cells and other tissues, are responsible for this transformation. researchgate.netnih.gov The catalytic cycle involves the binding of the aglycone and UDPGA to the enzyme's active site, followed by the nucleophilic attack of the carboxylate group on the anomeric carbon of the glucuronic acid, leading to the formation of the β-D-glucuronide and the release of UDP. acs.org

Identification of Specific UGT Isoforms Involved

While numerous UGT isoforms exist, specific isoforms exhibit preferences for certain substrates. The human UGT superfamily is divided into UGT1 and UGT2 families. nih.govnih.gov Research has shown that UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of most drugs. hyphadiscovery.com Although the specific UGT isoforms responsible for benazeprilat glucuronidation are not definitively identified in the provided search results, studies on other carboxylic acid-containing drugs have implicated isoforms such as UGT1A1, UGT1A4, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 in similar metabolic pathways. nih.govresearchgate.netnih.gov For instance, UGT1A1 has been shown to be highly selective for the glucuronidation of certain indole (B1671886) carboxylic acids. nih.gov Similarly, UGT2B7 is known to be involved in the glucuronidation of various drugs, including efavirenz (B1671121) and valproic acid. nih.govnih.gov The identification of the specific UGTs involved in benazeprilat metabolism would require further dedicated studies using recombinant human UGT isoforms and correlation analyses with human liver microsomes.

In Vitro Biosynthesis Methodologies for Acyl Glucuronides

The synthesis of acyl glucuronides in a laboratory setting is essential for their detailed study. nih.gov Various in vitro methods have been developed to produce these metabolites. A common approach involves incubating the carboxylic acid-containing drug with liver microsomes, which are rich in UGT enzymes, in the presence of the UDPGA co-substrate. nih.gov

Methodologies for in vitro biosynthesis often include:

Incubation with Liver Microsomes: Human or animal liver microsomes are a primary source of a wide range of UGT enzymes and are frequently used for in vitro glucuronidation assays. researchgate.netnih.gov

Recombinant UGT Enzymes: The use of specific recombinant human UGT isoforms allows for the identification of the precise enzymes responsible for the glucuronidation of a particular compound. nih.govhyphadiscovery.com

Microbial Biotransformation: Certain microbial strains have been shown to be capable of producing glucuronides, offering a scalable and sometimes more efficient alternative to traditional methods. hyphadiscovery.comhyphadiscovery.com

Following biosynthesis, purification of the acyl glucuronide is often necessary to remove unreacted starting materials and byproducts. nih.gov Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Characterization of Stereoisomeric Products and Byproducts during Synthesis

The synthesis of Benazeprilat Acyl-β-D-glucuronide can lead to the formation of stereoisomeric products and byproducts. One such documented byproduct is 1′-epi-Benazeprilat Acyl-β-D-glucuronide. scbt.com This epimer differs in the stereochemical configuration at the 1'-position of the glucuronic acid moiety.

The formation of these stereoisomers can occur due to the chemical instability of the acyl glucuronide linkage. Upon formation, the initial 1-O-β-acyl glucuronide can undergo intramolecular acyl migration, leading to the formation of positional isomers (2-, 3-, and 4-β isomers). nih.gov These β-isomers can then undergo anomerization to their corresponding α-isomers. This process of isomerization and anomerization highlights the complexity of acyl glucuronide chemistry.

The characterization of these various isomers is crucial for understanding their potential biological activities and is typically achieved using advanced analytical techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is instrumental in separating and identifying the different isomers based on their retention times and mass-to-charge ratios. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the definitive identification and stereochemical assignment of the various isomers. nih.gov

The presence of byproducts like 1′-epi-Benazeprilat Acyl-β-D-glucuronide and its dibenzyl ester derivative underscores the need for careful control and characterization during the synthesis and analysis of this compound. scbt.comusbio.net

Chemical Reactivity and Metabolic Lability of Acyl Glucuronides

Acyl Migration and Isomerization Pathways

A defining characteristic of 1-O-acyl-β-D-glucuronides is their propensity to undergo intramolecular acyl migration. nih.gov This non-enzymatic process involves the transfer of the acyl group (the benazeprilat (B1667979) moiety in this case) from the anomeric C-1 hydroxyl group of the glucuronic acid to other hydroxyl groups on the sugar ring. nih.govnih.gov This rearrangement is a key aspect of their chemical lability.

Formation of 2-, 3-, and 4-O-Acyl Glucuronide Isomers

The initial, metabolically formed conjugate is the 1-O-acyl-β-D-glucuronide. Under physiological conditions (pH 7.4, 37°C), this isomer is unstable and can rearrange to form a mixture of positional isomers. nih.gov The acyl group migrates to the C-2, C-3, and C-4 positions, resulting in the formation of 2-O-, 3-O-, and 4-O-acyl glucuronide isomers. nih.govnih.gov This isomerization is believed to proceed through a transient, tetrahedral orthoester intermediate. These β-isomers can also undergo reversible anomerization to form their corresponding α-isomers. nih.gov

While specific experimental confirmation for Benazeprilat Acyl-β-D-glucuronide is not available in the reviewed literature, it is expected to follow this pathway, leading to a complex mixture of isomers in vitro and in vivo.

Kinetic Studies of Acyl Migration Rates

The rates of these reactions are known to be stereoselective and are influenced by the structure of the aglycone. caymanchem.com For instance, studies on other drugs have shown that stereochemistry can influence degradation rates significantly. caymanchem.com

Illustrative Table of Acyl Migration Kinetics for Acyl Glucuronides (Note: Data for this compound is not publicly available. This table shows representative data for other compounds to illustrate the parameters studied.)

CompoundHalf-life (t½) at pH 7.4, 37°CMethod
This compound Data Not Available-
Tolmetin Glucuronide0.6 hours¹H-NMR caymanchem.com
(R)-Ketoprofen Glucuronide10.1 hours¹H-NMR caymanchem.com
(S)-Ketoprofen Glucuronide21.8 hours¹H-NMR caymanchem.com

Mechanisms of Covalent Adduct Formation with Endogenous Macromolecules

The chemical reactivity of acyl glucuronides and their isomeric rearrangement products can lead to the formation of covalent adducts with endogenous macromolecules, primarily proteins. nih.govcaymanchem.com This process is considered a potential mechanism for toxicities associated with some carboxylic acid-containing drugs. researchgate.net Two primary mechanisms are proposed for this covalent binding: transacylation and glycation. nih.govcaymanchem.com

Transacylation Mechanisms

Transacylation involves the direct nucleophilic attack on the electrophilic carbonyl carbon of the acyl glucuronide by a nucleophile on a protein, such as the amino group of a lysine (B10760008) residue or the thiol group of a cysteine residue. nih.govcaymanchem.com This reaction results in the formation of a stable amide or thioester bond, covalently linking the aglycone (benazeprilat) to the protein and releasing the glucuronic acid moiety. nih.gov Any of the reactive positional isomers of the acyl glucuronide may participate in transacylation. nih.gov

Glycation Pathways Initiated by Acyl Migration

An alternative pathway to covalent binding is glycation, which is initiated by acyl migration. nih.gov After the acyl group migrates from the C-1 position, the anomeric carbon of the glucuronic acid moiety can exist in equilibrium with an open-ring form containing a reactive aldehyde. This aldehyde can then react with a primary amine on a protein (e.g., a lysine residue) to form a Schiff base (or imine). This intermediate can then undergo an Amadori rearrangement to form a more stable, covalent ketoamine adduct. nih.gov In this mechanism, the entire glucuronide conjugate becomes covalently attached to the protein.

Physicochemical Factors Influencing Acyl Glucuronide Stability and Reactivity

The stability and reactivity of an acyl glucuronide like that of benazeprilat are governed by several physicochemical factors related to the structure of the aglycone. nih.gov

Electronic Effects: The electrophilicity of the carbonyl carbon in the ester linkage is a key determinant of reactivity. Electron-withdrawing groups near the carboxylic acid function of the parent drug can increase the electrophilicity, making the acyl glucuronide less stable and more susceptible to both hydrolysis and acyl migration. The pKa of the parent carboxylic acid can serve as an indicator of this electronic property. nih.gov

Steric Effects: The steric hindrance around the carbonyl group can significantly impact stability. Bulky substituents near the ester bond can shield the carbonyl carbon from nucleophilic attack (both intramolecularly from adjacent hydroxyl groups and intermolecularly from water or biological nucleophiles), thereby increasing the half-life of the acyl glucuronide. nih.gov For example, α-carbon substitution on aryl acetic acids generally increases the stability of their corresponding glucuronides. nih.gov

A comprehensive analysis of these factors for this compound would allow for a prediction of its relative stability and potential for covalent binding compared to other drugs in its class.

Impact of Electronic and Steric Features on Degradation Half-Lives

The stability of acyl glucuronides, such as this compound, is intrinsically linked to the electronic and steric properties of the aglycone (benazeprilat). These features directly influence the susceptibility of the ester bond to hydrolysis and intramolecular acyl migration, which are the primary pathways of degradation.

Electronic Effects: The electronic environment around the carbonyl group of the acyl chain is a critical determinant of reactivity. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity generally leads to a shorter degradation half-life. Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon, thereby increasing the stability of the acyl glucuronide and prolonging its half-life.

Steric Hindrance: The steric bulk around the ester linkage can significantly impact the stability of the acyl glucuronide. Increased steric hindrance can shield the electrophilic carbonyl carbon from nucleophilic attack by water or biological nucleophiles, thus slowing down the rate of hydrolysis and acyl migration. This protective effect generally results in a longer degradation half-life. The complex three-dimensional structure of benazeprilat, with its fused ring system and side chains, contributes to the steric environment of the acyl glucuronide conjugate.

While specific degradation half-life data for this compound under various conditions is not extensively documented in publicly available literature, the principles governing the stability of other acyl glucuronides provide a framework for understanding its behavior. For instance, studies on a range of acyl glucuronides have consistently demonstrated this interplay between electronic and steric factors in determining their stability.

Table 1: General Influence of Electronic and Steric Features on Acyl Glucuronide Degradation

FeatureEffect on Carbonyl ElectrophilicityImpact on Degradation RateConsequence for Half-Life
Electron-Withdrawing Groups IncreasesAcceleratesDecreases
Electron-Donating Groups DecreasesSlowsIncreases
Increased Steric Hindrance Shields from Nucleophilic AttackSlowsIncreases
Decreased Steric Hindrance Exposes to Nucleophilic AttackAcceleratesDecreases

Correlation between Chemical Lability and Irreversible Protein Binding

A significant consequence of the chemical reactivity of acyl glucuronides is their potential to form covalent adducts with proteins. This irreversible binding is initiated by the electrophilic nature of the carbonyl carbon in the acyl glucuronide. The process can occur through direct nucleophilic attack by amino acid residues on the protein or via the rearranged isomeric glucuronides formed through acyl migration.

The chemical lability of an acyl glucuronide is directly correlated with its propensity for irreversible protein binding. A more labile acyl glucuronide, characterized by a shorter degradation half-life, will generally exhibit a higher rate of irreversible binding to proteins. This is because the same electronic and steric factors that promote degradation also enhance the susceptibility of the acyl group to nucleophilic attack by proteins.

Table 2: Relationship Between Acyl Glucuronide Lability and Protein Binding

Chemical LabilityDegradation Half-LifeSusceptibility to Nucleophilic AttackPotential for Irreversible Protein Binding
High ShortHighHigh
Low LongLowLow

Enzymatic Hydrolysis and Deconjugation Dynamics

Role of β-Glucuronidase in Benazeprilat (B1667979) Acyl-β-D-glucuronide Deconjugation

β-glucuronidase is a lysosomal acid hydrolase that catalyzes the breakdown of β-D-glucuronides into their corresponding aglycone and D-glucuronic acid. nih.govnih.gov In the context of Benazeprilat Acyl-β-D-glucuronide, this enzyme facilitates the release of the active metabolite, benazeprilat. nih.gov This deconjugation is essential not only as a metabolic pathway but also as a preparatory step in analytical procedures designed to quantify the parent drug by converting its metabolites back to a detectable form. sigmaaldrich.comnih.gov The enzyme achieves this by hydrolyzing the 1-O-acyl-β-D-glucuronide bond. nih.gov However, acyl glucuronides are known to be reactive, capable of undergoing intramolecular acyl migration to form positional isomers (2-, 3-, and 4-O-acyl esters) which are not substrates for β-glucuronidase. nih.govresearchgate.net This chemical instability can affect the extent of enzymatic deconjugation.

β-glucuronidase belongs to the glycoside hydrolase (GH) family and specifically cleaves O- or S-glycosides, placing it in the EC 3.2.1 class. nih.gov Its catalytic activity involves two key glutamic acid residues in the active site that act as an acid/base and a nucleophile to hydrolyze the glycosidic bond. nih.gov The enzyme's specificity is directed towards the β-D-glucuronide moiety of a substrate. nih.govacs.org

The structure of the aglycone (the non-sugar part of the molecule) also influences the enzyme's binding affinity and reaction kinetics. scbt.com For acyl glucuronides, the enzyme recognizes and hydrolyzes the metabolically formed 1-O-acyl-β-d-glucuronide linkage. nih.gov The catalytic efficiency can be impacted by the chemical structure of the aglycone, with steric and electronic features playing a significant role. nih.gov For instance, studies on various acyl glucuronides show that the reactivity and stability of the conjugate, which are related to the pKa of the parent carboxylic acid and steric factors around the carbonyl group, influence its interaction with the enzyme. nih.gov While β-glucuronidase exhibits broad substrate specificity, its catalytic efficiency can vary significantly between different types of glucuronides (e.g., O-glucuronides vs. N-glucuronides) and even among substrates of the same class. nih.govrsc.org

In Vitro Investigations of Enzymatic Hydrolysis Conditions

The efficiency of the enzymatic hydrolysis of glucuronides in a laboratory setting is highly dependent on a range of experimental parameters. mdpi.comnih.gov Optimizing these conditions is crucial for achieving complete and rapid deconjugation, which is particularly important for accurate quantification in drug analysis. nih.govimcstips.com

Key parameters that must be optimized for efficient hydrolysis include pH, temperature, incubation time, and enzyme concentration. nih.gov

pH: The optimal pH for β-glucuronidase activity is highly dependent on its source. For example, enzymes from E. coli and recombinant sources (like IMCSzyme) show optimal activity at a neutral pH (6.5-7.4), whereas enzymes from abalone or Helix pomatia function best in an acidic environment (pH 4.5-5.0). mdpi.comnih.govimcstips.com Hydrolysis at a non-optimal pH, such as pH 6 for enzymes that prefer pH 5, can be detrimental to the reaction rate, especially for conjugates in a plasma matrix. nih.gov

Temperature: Increasing the incubation temperature can enhance hydrolysis rates. Studies have shown that raising the temperature from 37°C to 45°C improved the hydrolysis of phytoestrogen conjugates. nih.gov Some specialized recombinant enzymes are designed for even higher temperatures; for instance, Fast β-glucuronidase has an optimal temperature of 70°C, though prolonged incubation at such high temperatures can lead to the degradation of the hydrolyzed product. nih.gov

Incubation Time and Enzyme Concentration: There is a direct relationship between the amount of enzyme used, the required incubation time, and the resulting hydrolysis efficiency. Doubling the enzyme concentration can significantly reduce the time needed for complete hydrolysis. nih.gov For some substrates in a urine matrix, hydrolysis can be completed within 1.5 to 2 hours under standard conditions, while conjugates in plasma may require a much longer incubation of 16 hours. nih.gov Optimization studies on rice straw hydrolysis showed the highest yield after 8 hours of incubation. researchgate.net However, for certain applications like benzodiazepine (B76468) analysis, a fixed incubation time as short as 3.3 minutes is used in automated chemistry analyzers. scirp.org

Table 1: Optimal pH for β-Glucuronidase from Different Sources
Enzyme SourceSubstrate(s) TestedOptimal pHReference
Human, Rat, Mouse (Fecal Enzymes)pNPG, Wogonoside7.4 (Human), 6.5 (Rat, Mouse) mdpi.com
IMCSzyme (Recombinant)Phenolphthalein glucuronide, Various drug glucuronides6.5 - 8.5 imcstips.com
Abalone (Purified)Phenolphthalein glucuronide, Various drug glucuronides4.0 - 5.0 imcstips.com
Helix pomatiaPhytoestrogen conjugates5.0 nih.gov
Table 2: Effect of Incubation Parameters on Hydrolysis Efficiency
ParameterConditionObservationReference
TemperatureIncrease from 37°C to 45°CImproved hydrolysis rates for phytoestrogen conjugates in urine. nih.gov
TemperatureOptimal at 70°C (Fast β-glucuronidase)Prolonged reaction led to decomposition of the hydrolyzed product (oxazepam). nih.gov
Enzyme ConcentrationDoubling the concentrationReduced hydrolysis time for phytoestrogen conjugates from 2 hours to 100 minutes. nih.gov
Incubation Time16 hours vs. 2 hoursRequired for complete hydrolysis of phytoestrogen conjugates in plasma versus urine. nih.gov

The choice of enzyme source is a critical factor influencing the outcome of hydrolysis. Enzymes derived from different organisms, as well as recombinant versions, exhibit distinct characteristics in terms of efficiency, purity, and substrate preference. nih.govimcstips.com

Escherichia coli (E. coli) : Enzymes from E. coli, including recombinant versions, are often recommended for high-throughput analysis. nih.gov They demonstrate superior hydrolysis of N-glucuronides compared to other sources and are effective in hydrolyzing steroid glucuronides. sigmaaldrich.comnih.gov

Helix pomatia (Roman snail) : This is a widely used source, but the preparations often contain sulfatase activity and can be contaminated with natural compounds that interfere with analysis. sigmaaldrich.comnih.gov Its hydrolysis efficiency can be poor for certain substrates compared to recombinant enzymes, with one study noting less than 20% hydrolysis of an N-glucuronide even after 360 minutes. nih.gov

Patella vulgata (Common limpet) : This molluskan source is reported to be particularly effective in hydrolyzing opioid glucuronides. sigmaaldrich.com

Abalone : Purified β-glucuronidase from abalone is an economical option that provides favorable conversion results. covachem.com However, when compared to a recombinant enzyme (IMCSzyme) at their respective optimal pHs, the abalone enzyme showed significantly lower recovery for substrates like codeine and amitriptyline. imcstips.com

Recombinant Enzymes (e.g., IMCSzyme 3S, Kura B-One) : Recombinant enzymes generally offer higher purity and specificity. They can be engineered for enhanced stability and activity at different temperatures. nih.gov For instance, IMCSzyme 3S and the enzyme from E. coli showed the best performance for hydrolyzing N-glucuronides. nih.gov Another study identified the Kura B-One recombinant enzyme as the choice for benzodiazepine immunoassays as it reduced false positives compared to another commercial enzyme. scirp.org

Table 3: Comparative Analysis of β-Glucuronidase Sources
Enzyme SourceKey Characteristics & Comparative FindingsReference
Recombinant (IMCSzyme 3S)Superior hydrolysis of N-glucuronides under optimal conditions. Recommended for high-throughput analysis. nih.gov
E. coliSlightly more effective in hydrolyzing steroid glucuronides. Good performance for N-glucuronides. sigmaaldrich.comnih.gov
Helix pomatiaNotably poor hydrolysis efficiency for some N-glucuronides (<20% after 360 min). Preparations often contain sulfatase activity. sigmaaldrich.comnih.gov
Abalone (Purified)Economical with favorable conversion. Showed lower recovery (25-50%) compared to IMCSzyme for certain drugs. Optimal at acidic pH (4.5). covachem.comimcstips.com
Patella vulgataReported to be much more effective in hydrolyzing opioid-glucuronides. sigmaaldrich.com
Recombinant (Kura B-One)Reduced false positives in benzodiazepine immunoassays compared to Roche enzyme. Improved detection of certain metabolites. scirp.org

Advanced Analytical Methodologies for Research and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of benazeprilat (B1667979) and its metabolites in biological matrices. nih.govresearchgate.net This powerful technique offers the high sensitivity and specificity required for detecting and quantifying low concentrations of the analyte in complex samples like plasma. nih.govresearchgate.net

Various LC-MS/MS methods have been developed for the simultaneous determination of benazepril (B1667978) and its active metabolite, benazeprilat. nih.govresearchgate.net These methods often utilize solid-phase extraction (SPE) for sample clean-up and concentration prior to chromatographic separation on a C18 column. nih.govresearchgate.net The use of an internal standard, such as gliclazide (B1671584) or isotopically labeled analogues, is crucial for achieving accurate and precise quantification. nih.govresearchgate.net

For instance, one validated LC-MS/MS method demonstrated a linear range of 1-1600 ng/mL for benazeprilat in plasma, with a lower limit of quantitation (LLOQ) of 1 ng/mL. nih.gov This level of sensitivity is essential for pharmacokinetic and toxicokinetic studies. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Elucidation

High-resolution mass spectrometry (HRMS) plays a pivotal role in the structural characterization of benazeprilat acyl-β-D-glucuronide. nih.govresearchgate.net Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. This precision allows for the confident determination of the elemental composition of the metabolite and its fragments, which is a critical step in its identification. nih.gov

The accurate mass data obtained from HRMS helps to distinguish this compound from other potential metabolites or endogenous compounds with similar nominal masses. This capability is particularly important in untargeted metabolomics studies where numerous compounds are detected simultaneously.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is indispensable for elucidating the structure of this compound. In an MS/MS experiment, the precursor ion corresponding to the metabolite is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a wealth of structural information. nih.gov

A key fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass loss of 176.0321 Da. nih.govnih.gov The observation of this specific neutral loss is a strong indicator of the presence of a glucuronide conjugate. nih.gov Further fragmentation of the aglycone portion of the molecule can then provide detailed information about the structure of benazeprilat itself. By analyzing the complete fragmentation pattern, researchers can piece together the connectivity of the molecule and confirm the site of glucuronidation.

Chemical Derivatization Strategies for Glucuronide Type Differentiation

While MS/MS can confirm the presence of a glucuronide, determining the specific type of linkage (acyl-, O-, or N-glucuronide) can be challenging as they can produce similar fragmentation patterns. nih.govresearchgate.net Chemical derivatization strategies offer a solution by selectively modifying specific functional groups, leading to predictable mass shifts that can be readily detected by mass spectrometry. nih.govresearchgate.netnih.gov

Methodologies for Distinguishing Acyl-, O-, and N-Glucuronides

Several derivatization methods have been developed to differentiate between glucuronide isomers. One approach involves the use of reagents that react specifically with certain functional groups. For example, hydroxylamine (B1172632) can be used to selectively derivatize acyl glucuronides to their corresponding hydroxamic acids, providing a clear indication of this type of conjugate. researchgate.net

Another powerful strategy involves a dual derivatization approach. For instance, carboxyl groups can be esterified, and hydroxyl groups can be silylated. nih.govresearchgate.net The number of derivatized groups will differ between acyl-, O-, and N-glucuronides, resulting in distinct mass shifts that allow for their unambiguous differentiation. nih.govresearchgate.net This method was successfully validated using benazepril acyl-glucuronide as a standard. nih.govresearchgate.net

Gas-phase ion-molecule reactions within the mass spectrometer have also been employed. Reactions with reagents like boron trifluoride (BF3) can produce diagnostic product ions that are specific to N-glucuronides and migrated acyl-glucuronides, allowing for their differentiation from O-glucuronides and unmigrated acyl-glucuronides. nih.govacs.org

Derivatization StrategyTarget Functional GroupResulting Mass ShiftApplication
Esterification with ethanolCarboxyl+28.031 DaDifferentiates based on the number of carboxyl groups. nih.govresearchgate.net
Silylation with 1-(trimethylsilyl)imidazoleHydroxyl+72.040 DaDifferentiates based on the number of hydroxyl groups. nih.govresearchgate.net
Hydroxylamine treatmentAcyl glucuronideForms hydroxamic acidSpecific for identifying acyl glucuronides. researchgate.net
Reaction with Boron Trifluoride (BF3)N-glucuronides and migrated acyl-glucuronidesForms diagnostic adductsDifferentiates from O-glucuronides and unmigrated acyl-glucuronides. nih.govacs.org

In Silico Approaches for Enhanced Glucuronide Metabolite Annotation

In recent years, in silico (computational) approaches have become increasingly valuable for the annotation and identification of glucuronide metabolites in complex datasets. nih.govnih.gov These methods can predict potential sites of metabolism and simulate fragmentation patterns, aiding in the interpretation of experimental data. oup.com

Neutral Loss Screening in MS/MS Data for Glucuronide-Specific Fragmentation

A common in silico strategy for identifying glucuronide conjugates is neutral loss screening. nih.govacs.org This involves searching through large MS/MS datasets for the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da). nih.govnih.gov This automated screening can rapidly flag potential glucuronide metabolites for further investigation. nih.gov

This in silico deconjugation approach involves computationally removing the glucuronic acid mass from the precursor ion and then searching the resulting aglycone mass against spectral libraries. nih.govnih.gov This can significantly enhance the annotation of known and even unknown glucuronidated compounds in complex biological samples. nih.gov

In Silico ApproachDescriptionApplication in Glucuronide Analysis
Neutral Loss ScreeningSearching MS/MS data for a specific mass loss.Rapidly identifies potential glucuronide conjugates by detecting the neutral loss of 176.0321 Da. nih.govacs.org
In Silico DeconjugationComputationally removing the glucuronic acid moiety from the precursor ion.Allows for the identification of the aglycone by searching its mass against spectral libraries. nih.govnih.gov
Predictive Metabolism SoftwareUsing algorithms to predict potential sites of metabolism on a parent drug.Can suggest likely positions for glucuronidation on the benazeprilat structure. nih.govoup.com

Spectral Deconjugation for Aglycone-Specific Spectra Generation

The direct analysis of acyl glucuronides by tandem mass spectrometry (MS/MS) can sometimes be challenging for elucidating the structure of the aglycone portion of the molecule due to fragmentation patterns dominated by the glucuronic acid moiety. nih.gov A powerful technique to overcome this is spectral deconjugation, which allows for the generation of a mass spectrum specific to the aglycone, in this case, benazeprilat.

This method can be performed in silico, or computationally, following data acquisition. The core principle involves the identification of MS/MS spectra that likely originate from a glucuronide conjugate, often by screening for a characteristic neutral loss of the glucuronic acid group (176 Da). nih.gov Once identified, the spectrum is "truncated" by removing all fragment ions with a mass-to-charge ratio (m/z) higher than the expected precursor mass of the aglycone. nih.gov The precursor m/z in the truncated spectrum is then modified to that of the aglycone, allowing for a direct search against spectral libraries of the unconjugated parent compounds. nih.gov This approach effectively isolates the fragmentation data of the aglycone, facilitating its structural confirmation.

While this technique has proven effective for many glucuronides, it is important to note that some molecular structures can lead to fragmentation patterns where fragments containing parts of the glucuronic acid moiety have m/z values lower than the aglycone, potentially interfering with the deconjugated spectrum. nih.gov Nevertheless, for many common glucuronides, this method provides a reliable means of annotation and structure verification without the need for enzymatic or chemical deconjugation prior to analysis. nih.gov

Chromatographic Principles and Optimization for this compound Analysis

The separation of this compound from its parent drug, benazepril, and the active metabolite, benazeprilat, is critical for accurate quantification and characterization. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique for this purpose. nih.govnih.gov The optimization of chromatographic conditions is paramount to ensure selectivity, sensitivity, and robustness of the assay.

Key parameters that are optimized include the stationary phase, mobile phase composition, pH, and flow rate. libretexts.orgresearchgate.net For the analysis of benazepril and its metabolites, reversed-phase chromatography is commonly employed, utilizing a C18 stationary phase. nih.gov The mobile phase typically consists of an aqueous component, often with a pH modifier like acetic acid or formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmostwiedzy.pl Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to effectively separate compounds with differing polarities and to ensure that later-eluting peaks are sharp and well-defined. nih.gov

The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds like benazeprilat and its glucuronide. libretexts.org By adjusting the pH, the ionization state of the analytes can be controlled, thereby influencing their interaction with the stationary phase and ultimately their separation.

A representative LC-MS/MS method for the simultaneous determination of benazepril and benazeprilat in plasma utilizes a C18 column with a mobile phase composed of 0.1% acetic acid and acetonitrile in a gradient elution. nih.gov This approach demonstrates satisfactory specificity, sensitivity, and precision for the quantification of these analytes. nih.gov

Table 1: Example Chromatographic Conditions for the Analysis of Benazepril and Benazeprilat

ParameterCondition
Column Diamond C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Flow Rate Gradient: 0.6 mL/min to 1.0 mL/min
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI)
Data sourced from a study on the simultaneous determination of lercanidipine, benazepril, and benazeprilat in plasma. nih.gov

Retention Time Correlations between Glucuronide Conjugates and their Aglycones

In reversed-phase liquid chromatography, the retention of a molecule is primarily governed by its polarity. The process of glucuronidation involves the attachment of a highly polar glucuronic acid moiety to the parent molecule. nih.gov This conjugation significantly increases the hydrophilicity of the resulting metabolite.

Consequently, it is a well-established principle in chromatography that a glucuronide conjugate will be less retained on a reversed-phase column compared to its corresponding aglycone. This means that this compound is expected to have a shorter retention time than benazeprilat under typical reversed-phase LC conditions. The more polar glucuronide will have a weaker interaction with the nonpolar stationary phase (e.g., C18) and will therefore elute from the column earlier.

This predictable shift in retention time is a valuable tool in metabolite identification. When analyzing biological samples, the appearance of a new peak that elutes earlier than the parent drug and exhibits a mass shift corresponding to the addition of a glucuronic acid moiety is strong evidence for the presence of a glucuronide conjugate. The consistent observation of this pattern across a wide range of drug molecules and their glucuronide metabolites reinforces this fundamental chromatographic principle.

Mechanistic Biochemical Interactions and Physiological Implications Excluding Clinical Human Data

Interaction Profiles with UDP-Glucuronosyltransferases (UGTs)

Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a major Phase II metabolic pathway that converts a wide range of compounds into more water-soluble forms, facilitating their excretion. wikipedia.orgjove.comnih.gov This process is generally considered a detoxification step. nih.govnih.gov The UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of various drugs and endogenous compounds. nih.gov

Covalent Adduct Formation with UGTs and its Mechanistic Basis

While specific studies detailing the covalent binding of Benazeprilat (B1667979) Acyl-β-D-glucuronide to UGTs are not extensively documented, the chemical nature of acyl glucuronides (AGs) makes them reactive metabolites capable of forming covalent adducts with proteins. nih.govmdpi.comnih.gov This reactivity is a known characteristic of AGs derived from various carboxylic acid-containing drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

The formation of these covalent adducts can occur through two primary mechanisms:

Transacylation: This involves a direct nucleophilic attack by amino acid residues of a protein on the electrophilic carbonyl carbon of the acyl glucuronide, leading to the formation of a stable amide or ester linkage and release of the glucuronic acid moiety. mdpi.com

Glycation via Acyl Migration: The acyl group of the 1-O-β-glucuronide can migrate to other hydroxyl groups on the glucuronic acid sugar ring (e.g., C2, C3, C4 isomers). nih.govresearchgate.net These isomers can then undergo ring-opening to form a reactive aldehyde, which subsequently forms a Schiff base with lysine (B10760008) residues on proteins. This intermediate can then rearrange to form a more stable ketoamine adduct (Amadori rearrangement). nih.govresearchgate.net

Studies on NSAID-AGs have shown that they can form covalent adducts with the very UGT enzymes that catalyze their formation. mdpi.comnih.gov The lability of the acyl glucuronide is a key factor, with less stable glucuronides showing a higher tendency to form irreversible bonds with UGTs. nih.govresearchgate.net For instance, research has demonstrated that the capacity for covalent adduct formation can vary significantly between different AGs and UGT isoforms, with some showing stereoselectivity. mdpi.comnih.govresearchgate.net The amount of covalent adducts formed by propionic acid derivative NSAIDs with UGT2B isoforms was found to be higher than with UGT1A isoforms. nih.govresearchgate.net This covalent modification of UGTs could potentially lead to their dysfunction. mdpi.comnih.gov

Potential for Inhibition of Drug-Metabolizing Cytochrome P450 (CYP) Enzymes by Acyl Glucuronides

Acyl glucuronides have been identified as inhibitors of cytochrome P450 (CYP) enzymes, representing a potential link between Phase II and Phase I metabolism. nih.gov While direct evidence for Benazeprilat Acyl-β-D-glucuronide is limited, the behavior of other well-characterized AGs provides a strong basis for this potential interaction.

Notably, the acyl glucuronides of gemfibrozil (B1671426) and clopidogrel (B1663587) are known mechanism-based, or time-dependent, inactivators of CYP2C8. nih.govdntb.gov.uanih.gov This type of inhibition involves the metabolic activation of the AG by the CYP enzyme itself into a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation. nih.gov

Gemfibrozil acyl glucuronide is transformed by CYP2C8 into a potent inhibitor through the formation of a benzyl (B1604629) radical intermediate. nih.gov

Clopidogrel acyl glucuronide also inactivates CYP2C8 in a time-dependent manner, with a reported Ki of 9.9 µM and kinact of 0.047 min−1. nih.gov

The inhibition of CYP2C8 appears to be highly specific to the structure of the acyl glucuronide. researchgate.net Studies evaluating eleven different AGs found that only gemfibrozil acyl-β-glucuronide exhibited mechanism-based inhibition of CYP2C8. researchgate.net Surface Plasmon Resonance studies have shown different binding affinities for various AGs to CYP2C8, with clopidogrel acyl-glucuronide showing a ten-fold higher affinity than gemfibrozil acyl-glucuronide. ahajournals.org Given that Benazeprilat contains a carboxylic acid group and forms an acyl glucuronide, the potential for interaction with CYP enzymes, particularly CYP2C8, exists, though it requires specific investigation.

Inhibitory Parameters of Select Acyl Glucuronides on CYP2C8
Acyl GlucuronideInhibition TypeKi (µM)kinact (min-1)Binding Affinity (KD, µM)
Clopidogrel Acyl GlucuronideMechanism-Based (Time-Dependent)9.9 nih.gov0.047 nih.gov3 - 25 ahajournals.org
Gemfibrozil Acyl GlucuronideMechanism-BasedData Not AvailableData Not Available227.5 ± 38.5 ahajournals.org

Interactions with Organic Anion Transporters (OATs) and Other Efflux Transporters

Organic Anion Transporters (OATs), located on the basolateral membrane of renal proximal tubules, are critical for the secretion of a vast array of drugs and their metabolites from the blood into the urine. nih.gov Glucuronide conjugates are common substrates and inhibitors of these transporters. nih.gov

Specifically, human OAT1 (SLC22A6) and OAT3 (SLC22A8) are key to the tubular secretion of many drugs. nih.gov Studies have shown that drug metabolites, including glucuronides, can be potent inhibitors of OAT1 and OAT3. nih.gov For example, flavonoid glucuronides have been shown to be transported by OAT3 and to inhibit OAT1 and OAT3 at physiologically relevant concentrations. nih.gov The affinity and transport capacity can be significant; some isoflavone (B191592) glucuronides are transported by OAT3 with Km values ranging from 7.9 to 19.1 μM. nih.govmonash.edu

While specific kinetic data for this compound are not available, its anionic nature at physiological pH makes it a likely candidate for interaction with OATs. The parent compound class, ACE inhibitors, are known to interact with OAT1 and OAT3. Furthermore, studies on other acyl glucuronides, such as steviol (B1681142) acyl glucuronide and diclofenac (B195802) acyl glucuronide, have confirmed they are substrates of OAT3. mdpi.com Inhibition of OAT3 by drugs like probenecid (B1678239) can significantly increase the plasma concentration of co-administered OAT3 substrates. mdpi.com

Efflux transporters, such as the multidrug resistance-associated proteins (MRPs), also play a crucial role. MRP2 and MRP4 are involved in the urinary excretion of glucuronide metabolites from the apical side of renal cells. nih.gov In the liver, MRP3 facilitates the secretion of glucuronide conjugates from hepatocytes into the systemic circulation, allowing for their subsequent renal elimination. nih.gov

Interaction of Select Glucuronide Metabolites with Organic Anion Transporters
MetaboliteTransporterInteraction TypeKinetic Parameter (Km or IC50)
(S)-naproxen acyl-β-D-glucuronideOAT3InhibitionKi = 5.43 µM nih.gov
Isoflavone Glucuronides (e.g., Daidzein-7-O-glucuronide)OAT3Transport (Substrate)Km = 7.9-19.1 µM nih.govmonash.edu
Quercetin-3'-O-glucuronideOAT3InhibitionIC50 = 1.31 µM nih.gov
Steviol acyl glucuronideOAT3Transport (Substrate)Data Not Available mdpi.com

Role in Xenobiotic Elimination and Excretion Pathways (Renal and Biliary)

The formation of this compound is a critical step in the elimination of the active drug, benazeprilat. Glucuronidation significantly increases the water solubility and molecular weight of the xenobiotic, which are key determinants of its excretion pathway. wikipedia.orgnih.gov This process is a classic example of Phase II metabolism, which prepares compounds for efficient removal from the body. wikipedia.org

The elimination of glucuronide conjugates is primarily handled by the kidneys and the liver (biliary excretion). nih.gov

Renal Excretion: The increased polarity of this compound facilitates its excretion into urine. This process is driven by the coordinated action of transporters. As discussed, OATs on the basolateral membrane of renal proximal tubule cells mediate the uptake of the glucuronide from the blood into the tubular cells. Subsequently, apical efflux transporters, such as MRP2 and MRP4, mediate its secretion into the tubular lumen for elimination in the urine. nih.gov

Biliary Excretion: In the liver, glucuronidation also serves as a protective mechanism, particularly in conditions like biliary obstruction where toxic bile acids accumulate. nih.gov The glucuronide conjugate can be actively transported from hepatocytes into the bile by efflux transporters on the canalicular membrane. Alternatively, it can be effluxed across the basolateral membrane into the sinusoidal blood by transporters like MRP3, after which it enters systemic circulation to be eliminated by the kidneys. nih.govnih.gov This hepatic-renal route is an important pathway for the elimination of many glucuronidated compounds.

Q & A

Q. How is Benazeprilat Acyl-β-D-glucuronide structurally characterized, and what analytical methods are recommended for its identification in biological matrices?

  • Methodology : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to resolve its isomeric forms and confirm its structure. Reference standards should be synthesized and validated against pharmacopeial guidelines (e.g., USP/EP) to ensure traceability. Stability studies must account for pH-dependent acyl migration and hydrolysis .
  • Data Considerations : Include retention time, fragmentation patterns, and comparison with synthetic standards. Report pH and temperature conditions during sample preparation to avoid degradation .

Q. What are the primary metabolic pathways leading to the formation of this compound?

  • Experimental Design : Use hepatic microsomal assays (human or animal) to identify UDP-glucuronosyltransferase (UGT) isoforms responsible for conjugation. Quantify metabolite formation rates using LC-MS/MS and compare with known UGT substrate specificities. Include inhibitors like β-glucuronidase to confirm glucuronidation .
  • Conflicting Data : Note potential interspecies differences in UGT activity, which may lead to discrepancies between in vitro and in vivo models .

Advanced Research Questions

Q. What mechanisms underlie the instability of this compound, and how do they impact pharmacokinetic and toxicological assessments?

  • Methodology : Conduct kinetic studies under varying pH (4–8) and temperature (4–37°C) to measure hydrolysis and acyl migration rates. Use nuclear magnetic resonance (NMR) to track structural rearrangements. For toxicology, evaluate covalent binding to plasma proteins (e.g., albumin) via immunoblotting or ELISA .
  • Data Contradictions : While acyl glucuronides are often linked to toxicity, direct in vivo evidence for this compound’s toxicity remains limited. Contrast findings with other acyl glucuronides (e.g., ibuprofen or indomethacin derivatives) that show no intrinsic activity .

Q. Does this compound inhibit cytochrome P450 (CYP) enzymes, and what are the implications for drug-drug interactions (DDIs)?

  • Experimental Design : Use recombinant CYP isoforms (e.g., CYP2C8, CYP3A4) to measure IC50 values. Compare inhibition potency with parent drug benazepril. Include time-dependent inactivation assays in human liver microsomes (HLMs) to assess irreversible binding .
  • Key Findings : For example, candesartan acyl-β-D-glucuronide inhibits CYP2C8 with an IC50 of 18.9 µM, suggesting potential clinical relevance. Similar studies should be replicated for this compound .

Q. How does the reactivity of this compound with nucleic acids or proteins contribute to genotoxicity or immune responses?

  • Methodology : Incubate the metabolite with DNA or nucleosides under physiological conditions and analyze adduct formation via LC-MS. For immune reactivity, screen serum from treated subjects for antibodies against glucuronide-protein adducts using ELISA .
  • Contradictions : While acyl glucuronides are implicated in hypersensitivity, direct evidence for this compound’s immunogenicity is lacking. Contrast with clopidogrel acyl-β-D-glucuronide, which triggers immune-mediated toxicity .

Methodological Challenges and Solutions

Q. How can researchers differentiate between this compound and its isomeric or hydrolyzed products in complex biological samples?

  • Solution : Employ chiral chromatography or ion mobility spectrometry to resolve isomers. Use stable isotope-labeled internal standards to correct for matrix effects in LC-MS/MS .

Q. What in vitro models best predict the in vivo behavior of this compound?

  • Recommendation : Use primary human hepatocytes or 3D organoid cultures to mimic hepatic metabolism and excretion. Validate findings with pharmacokinetic modeling to account for enterohepatic recirculation .

Tables of Key Data

Parameter Value/Observation Reference
Stability (pH 7.4, 37°C) Half-life: ~2–6 hours (varies by aglycon)
CYP2C8 Inhibition (IC50) Candesartan acyl-β-D-glucuronide: 18.9 µM
Protein Binding Covalent adducts detected with albumin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.